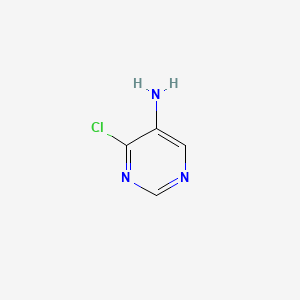![molecular formula C7H10O3 B1282408 Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate CAS No. 365996-95-8](/img/structure/B1282408.png)
Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate
描述
Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate is a compound that belongs to the class of bicyclic structures, which are of significant interest in medicinal chemistry due to their potential biological activities and their use as building blocks in organic synthesis. The structure of such compounds typically includes a three-membered ring fused to a larger ring, which can impart conformational rigidity and influence the compound's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of related bicyclic compounds has been explored in various studies. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate, showcasing the versatility of bicyclic scaffolds in generating compounds with potential antimalarial activities . Additionally, the synthesis of the 1-methyl-6-oxabicyclo[3.1.0]hexane scaffold was achieved through a Mitsunobu reaction, which is a key step in the synthesis of conformationally locked carbocyclic nucleosides . These studies highlight the synthetic routes available for constructing bicyclic compounds similar to methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate.
Molecular Structure Analysis
The molecular structure of bicyclic compounds is crucial in determining their chemical and biological properties. A study on 6-methyl-1,5-diazabicyclo[3.1.0]hexane (MDABH) revealed the equilibrium geometry of the molecule's boat conformation using gas-phase electron diffraction (GED) combined with spectroscopic data and quantum chemical calculations . This detailed analysis provides insights into the bond lengths and angles that are critical for the stability and reactivity of the bicyclic system, which can be extrapolated to understand the structure of methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate.
Chemical Reactions Analysis
Bicyclic compounds like methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions due to their strained ring systems and reactive functional groups. For example, the synthesis of 2-methoxy-4-oxo-3-oxa-bicyclo[3.1.0]hexane-6,6-dicarboxylate involved Michael addition and internal nucleophilic substitution reactions . These reactions are indicative of the reactivity patterns that could be expected for methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate, such as ring-opening reactions or functional group transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic compounds are influenced by their molecular structure. While specific data on methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate is not provided, related studies on conformationally restricted analogues and their synthesis provide a basis for understanding the properties of such compounds. For instance, the synthesis of enantiomerically pure bicyclo[6.1.0]nonane-9-carboxylic acids demonstrates the importance of stereochemistry in the physical properties and reactivity of bicyclic compounds . Additionally, the electrochemical behavior of a methionine analogue with a bicyclic structure provides insights into the redox properties that could be relevant for methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate .
科学研究应用
Synthesis and Biological Activities
Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate and its derivatives have been explored in various synthesis processes and evaluated for their biological activities. One study reports on the synthesis of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives and their antimalarial activities. These derivatives have shown potential in vitro activity against P. falciparum and antimycobacterium properties (Nongpanga et al., 2003).
Chemical Reactions and Transformations
The compound has been a subject in studies focusing on chemical reactions and transformations. For example, it has been used in reactions with iodinating agents, leading to the production of various isomers (Molchanov et al., 2003). Additionally, it plays a key role in the synthesis of conformationally locked carbocyclic nucleosides, which are significant in the field of nucleoside research (Aubin et al., 2006).
Medicinal Chemistry
In the realm of medicinal chemistry, this compound has been utilized in the synthesis of thromboxane receptor antagonists. These antagonists have shown inhibitory effects on platelet aggregation, a critical factor in cardiovascular diseases (Kamata et al., 1990).
Organic Synthesis Applications
Its application extends to organic synthesis, where it is used in Lewis acid-catalyzed reactions for constructing derivatives with potential pharmaceutical relevance (Shao & Shi, 2010). Moreover, the compound is instrumental in enantioselective syntheses, such as the creation of bicyclo[6.1.0]nonane-9-carboxylic acids (Fillion & Beingessner, 2003).
Thermochemical Studies
Thermochemical studies involving methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate derivatives have been conducted to understand their properties, such as enthalpy of formation, entropy, and heat capacity (Bozzelli & Rajasekaran, 2007).
安全和危害
属性
IUPAC Name |
methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)4-2-5-6(3-4)10-5/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWDWFRQNVCVBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2C(C1)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80524739 | |
| Record name | Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80524739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate | |
CAS RN |
365996-95-8 | |
| Record name | Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80524739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



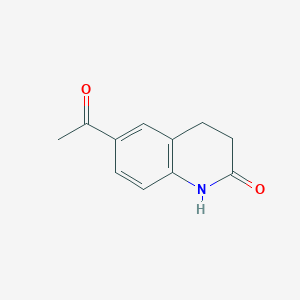



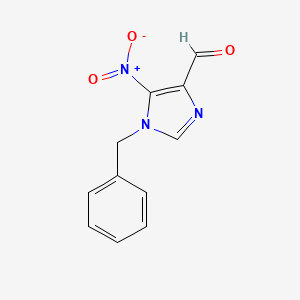
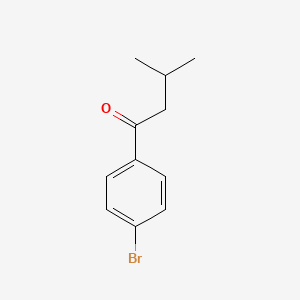
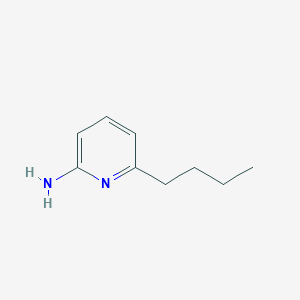
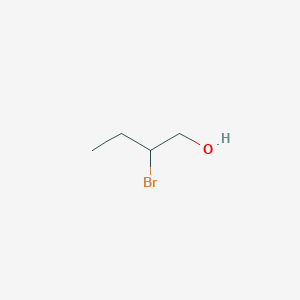
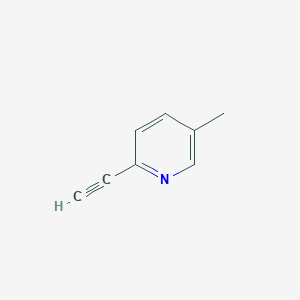
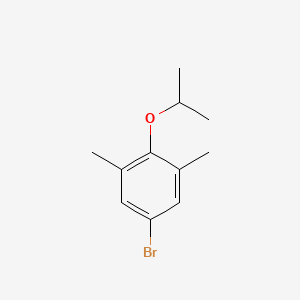
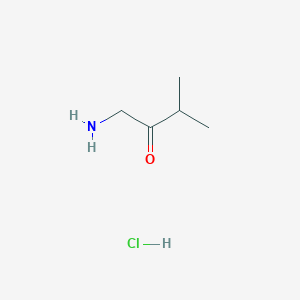
![Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B1282367.png)
